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Clarithromycin oxime

Cat. No.: B12310053
M. Wt: 763.0 g/mol
InChI Key: MWBJRTBANFUBOX-MULCNKJOSA-N
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Description

Contextualization within Semi-Synthetic Macrolide Antibiotics Research

The field of macrolide antibiotics has been shaped by the need to improve upon the characteristics of natural products like erythromycin (B1671065). nih.gov While potent, first-generation macrolides suffered from poor acid stability and unfavorable pharmacokinetics, which limited their clinical effectiveness. nih.govuomus.edu.iq This prompted extensive research into semi-synthetic derivatives, leading to the development of second-generation macrolides such as clarithromycin (B1669154) and azithromycin, which offered improved stability and bioavailability. nih.govnih.govresearchgate.net

Within this context, clarithromycin oxime emerges as a pivotal intermediate compound. It is synthesized from clarithromycin through the reaction of the C9 ketone with hydroxylamine (B1172632). acs.org The primary significance of this compound lies in its function as a versatile precursor for further chemical modifications. The oxime group at the C9 position is not an endpoint but a reactive handle that allows chemists to introduce novel functionalities. For instance, clarithromycin 9-(E)-oxime is the key raw material for synthesizing the 9a-lactam macrolide scaffold via Beckmann rearrangement. acs.org This scaffold is a foundation for developing new bioactive macrolides, representing a pathway to the next generation of antibiotics. acs.orgresearchgate.net

The synthesis of this compound itself presents chemical challenges, particularly in controlling the stereochemistry to favor the desired (E)-isomer over the (Z)-isomer, as both are structurally similar and difficult to separate. acs.orggoogle.com Research has focused on optimizing reaction conditions to produce substantially pure clarithromycin 9-(E)-oxime on a large scale, which is essential for its use in further drug development. acs.org

Historical Perspectives on C9 Ketone Modification in Macrolide Synthesis and Stability

The history of second-generation macrolide development is intrinsically linked to the modification of the C9 ketone of the erythromycin A macrocycle. The primary driver for this research was the pronounced instability of erythromycin A in acidic conditions, such as those found in the stomach. uomus.edu.iqasm.org This instability is caused by a rapid, acid-catalyzed intramolecular cyclization reaction involving the C9 ketone, the C6-hydroxyl group, and the C12-hydroxyl group. nih.govasm.org This process results in the formation of an inactive anhydrohemiketal spiroketal derivative, rendering the antibiotic ineffective when administered orally. nih.govuomus.edu.iq

To circumvent this degradation pathway, early research focused on chemically modifying the functional groups responsible for the reaction. The C9 ketone was identified as a primary target. asm.org One of the earliest and most successful strategies was to convert the ketone into an oxime. This modification effectively blocks the ketone's ability to participate in the intramolecular ketalization, thereby dramatically increasing the molecule's stability in acid. uomus.edu.iqasm.org The development of roxithromycin, a 9-oxime ether derivative of erythromycin, was a pioneering example of this approach. nih.govasm.org

In the specific case of clarithromycin (6-O-methylerythromycin A), the C9 ketone modification plays a dual role. During the synthesis of clarithromycin from erythromycin A, the C9 ketone must be protected to allow for the selective methylation of the C6-hydroxyl group. nih.govresearchgate.net Converting the ketone to a protected oxime derivative is a critical step in this multi-stage synthesis. nih.govgoogle.comwipo.int Once the C6-O-methylation is complete, the oxime group is removed (deoximation) to restore the ketone, yielding the final clarithromycin product. google.com

The success of this strategy is evident in the markedly improved stability of clarithromycin compared to its parent compound. Studies have shown that clarithromycin is significantly more stable in acidic solutions than erythromycin, a direct result of the C6-O-methylation that sterically hinders the degradative intramolecular reaction. nih.govnih.gov For example, at a pH of 1.39, the half-life of clarithromycin was found to be 17 minutes, whereas the half-life of erythromycin was a mere 3 seconds, making clarithromycin approximately 340-fold more stable. nih.gov This enhanced stability, born from the strategic manipulation of the C9 ketone and its neighboring functional groups, was a landmark achievement in macrolide chemistry.

Data Tables

Table 1: Effect of pH on the Synthesis of Clarithromycin 9-(E)-Oxime

This table summarizes the results of screening different bases to control the pH during the oximation of clarithromycin. The goal was to maximize the conversion to the desired oxime product while minimizing the formation of the decladinosylated impurity.

EntryBasepHClarithromycin (%)This compound (%)Decladinosylated Impurity (%)
1None~3.1-~45~50
2Sodium Bicarbonate~8.4~12~85~2
3Sodium Acetate (B1210297)~6.8~5~90~4
4Pyridine (B92270)~8.9~10~88~2

Data adapted from a 2023 study on the scalable synthesis of clarithromycin 9-(E)-oxime. acs.org

Table 2: Comparison of Physicochemical Properties of Clarithromycin and Erythromycin

This table highlights the key differences in stability between clarithromycin and its precursor, erythromycin, in an acidic environment, demonstrating the success of the chemical modifications.

PropertyClarithromycinErythromycinFold Difference
Dissociation Constant (pKa) 8.768.36-
Half-life (T₁/₂) at pH 1.39 17 minutes3 seconds~340x more stable

Data sourced from a comparative study on the physicochemical properties and stability of clarithromycin and erythromycin. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H70N2O13 B12310053 Clarithromycin oxime

Properties

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

IUPAC Name

(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+

InChI Key

MWBJRTBANFUBOX-MULCNKJOSA-N

Isomeric SMILES

CCC1C(C(C(/C(=N/O)/C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Clarithromycin Oxime

Strategic Formation of Clarithromycin (B1669154) Oxime Derivatives

Oximation of Erythromycin (B1671065) A: Reaction Conditions and Yield Optimization

The conversion of the C9-carbonyl group of Erythromycin A into an oxime is a foundational step in the synthesis of many derivatives, including the precursor to Clarithromycin oxime. The reaction typically involves treating Erythromycin A with hydroxylamine (B1172632) or its salt in the presence of a base or an acid catalyst.

Key parameters influencing this transformation include the choice of solvent, base, pH, and the molar equivalents of the reagents. Methanol (B129727) is a commonly used solvent, though combinations of mildly polar solvents like isopropanol (B130326) or ethanol (B145695) with a mild acid catalyst such as acetic acid have been shown to improve yields to over 97%. researchgate.netdrugbank.com The use of isopropanol helps maintain a homogenous reaction mixture, while a mild acid minimizes degradation impurities. researchgate.netdrugbank.com

Controlling the pH is critical to prevent the acid-catalyzed cleavage of the cladinose (B132029) sugar from the macrolide ring. nih.gov Reactions conducted under acidic conditions (pH ~3.1) can lead to significant formation of decladinosylated byproducts. nih.gov Optimal conditions often involve maintaining the pH between 5.5 and 8.4. nih.govrxlist.com This can be achieved using various bases, such as sodium acetate (B1210297), sodium bicarbonate, pyridine (B92270), or imidazole. nih.govrxlist.com A systematic screening has shown that using sodium acetate trihydrate in conjunction with sodium bicarbonate in methanol can effectively facilitate the conversion while controlling impurity formation. nih.gov

Yield optimization also depends on the stoichiometry of the reagents. Studies have demonstrated that increasing the equivalents of hydroxylamine hydrochloride and a base like sodium acetate trihydrate can significantly improve the conversion of the starting material. nih.gov For instance, employing 20 equivalents of both hydroxylamine hydrochloride and sodium acetate trihydrate has been identified as an effective condition for driving the reaction toward completion. nih.gov

Table 1: Effect of Solvent and Acid on Erythromycin A Oximation Yield
SolventAcidYield (%)Reference
IsopropanolAcetic Acid>97.6 researchgate.netdrugbank.com
EthanolAcetic Acid>97.6 researchgate.net
MethanolFormic AcidLower Yields drugbank.com
MethanolAcetic AcidLower Yields drugbank.com

Stereoselective Synthesis of Clarithromycin 9-(E)-Oxime: Control of Isomeric Purity

The oximation of the 9-keto group of Clarithromycin (or Erythromycin A) results in a mixture of two geometric isomers: the (E)-oxime and the (Z)-oxime. The orientation of the oxime group is critical as it dictates the regiochemistry of subsequent reactions, such as the Beckmann rearrangement. nih.gov For many synthetic applications, the pure 9-(E)-isomer is the desired intermediate.

Achieving high stereoselectivity for the 9-(E)-oxime is a significant synthetic challenge. While the reaction itself produces a mixture, the E to Z ratio can be influenced by the reaction conditions. For example, reacting Erythromycin A with hydroxylamine in the presence of isopropanol and a mild acid catalyst has been reported to preferentially synthesize the 9-(E)-oxime. researchgate.net

However, achieving high isomeric purity often relies on post-reaction purification. A scalable process has been developed that yields substantially pure Clarithromycin 9-(E)-oxime with the (Z)-isomer impurity controlled to less than 1.2%. nih.gov This process avoids complex crystallization operations by leveraging solubility differences between the isomers. The separation is achieved through a dichloromethane (B109758)/water extraction during the workup. nih.gov The (Z)-isomer exhibits poor solubility in dichloromethane and remains preferentially in the aqueous layer, allowing for its removal. nih.gov Further purification in a solvent like isopropanol can remove other related impurities, ultimately providing the 9-(E)-oxime with a purity greater than 95%. nih.gov

Table 2: Isomeric Purity Control of Clarithromycin 9-Oxime
MethodKey Reagents/SolventsOutcomeReference
Preferential SynthesisIsopropanol, Acetic AcidIncreases E:Z ratio researchgate.net
Purification via ExtractionDichloromethane/WaterSeparates (E) and (Z) isomers based on solubility nih.gov
Scalable ProcessDCM/water extraction followed by IPA purification(E)-oxime purity >95%, (Z)-isomer <1.2% nih.gov

Regioselective Functionalization and Protective Group Chemistry

The macrolide core of this compound contains multiple hydroxyl groups with similar reactivity, necessitating the use of protective groups to achieve regioselective modifications, particularly at the C6-hydroxyl group.

Application of Protective Groups for Hydroxyl Functionalities (e.g., Silylation, Benzyloxycarbonylation)

To achieve selective methylation at the C6 position, the more reactive hydroxyl groups at the 2'- and 4"-positions of the sugar moieties must be protected. Silylation is a common and effective strategy for this purpose. Reagents such as hexamethyldisilazane (B44280) (HMDS) or trimethylsilyl (B98337) chloride are used to introduce trimethylsilyl (TMS) protecting groups at the 2'- and 4"-hydroxyls, yielding intermediates like 2',4''-O-bis(trimethylsilyl)erythromycin A 9-oxime derivatives. sciencegate.appchemicalbook.com This protection is typically high-yielding and directs subsequent alkylation to the desired C6 position. chemicalbook.com

Another strategy involves the use of benzyloxycarbonyl (Cbz or Z) groups. This approach can simultaneously protect the 2'-hydroxyl group and the 3'-amino group (after demethylation), forming a 2'-O,3'-N-bis(benzyloxycarbonyl) derivative. wikipedia.org This protection scheme is also instrumental in facilitating selective C6-methylation. wikipedia.org The oxime hydroxyl group itself is often protected, for instance as a substituted benzyl (B1604629) oxime, to prevent side reactions and influence the regioselectivity of the C6-methylation. chemicalbook.comwikipedia.org

Selective O-Methylation at the C6 Position of Erythromycin A Oxime Derivatives

The selective introduction of a methyl group at the C6-hydroxyl position is the defining step in the conversion of an Erythromycin A derivative to a Clarithromycin derivative. This reaction is performed on a suitably protected Erythromycin A oxime. Regioselective methylation of over 90% at the C6 position can be achieved when a 9-O-substituted Erythromycin A 9-oxime with protected 2'- and 4''-hydroxyl groups is used as the substrate. chemicalbook.comwikipedia.org

The success of this selective methylation is highly dependent on several factors:

O-Protecting Group at 9-Oxime: The nature of the substituent on the oxime oxygen influences the reaction's selectivity. wikipedia.org

Solvent: The use of a polar aprotic solvent, such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and methyl tert-butyl ether, is considered indispensable for the methylation to proceed smoothly. wikipedia.orggoogle.com

Base and Methylating Agent: The reaction is typically carried out using a strong base, such as powdered potassium hydroxide (B78521) or sodium hydride, in combination with a methylating agent like methyl iodide. chemicalbook.comgoogle.com

This strategic combination of protecting groups and optimized reaction conditions enables the efficient and regioselective synthesis of the 6-O-methyl group characteristic of this compound.

Advanced Derivatization Pathways Initiated from this compound

Clarithromycin 9-(E)-oxime is not only an intermediate for Clarithromycin itself but also a versatile scaffold for the synthesis of novel macrolide derivatives with potential therapeutic applications beyond antibacterial activity.

One of the most significant transformations of Clarithromycin 9-(E)-oxime is the Beckmann rearrangement. nih.govwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This acid- or reagent-catalyzed reaction converts the 9-(E)-oxime into a 12-membered lactam, specifically a 9a-lactam scaffold. nih.gov The stereospecific nature of the rearrangement, where the group anti-periplanar to the oxime's leaving group migrates, makes the isomeric purity of the starting (E)-oxime crucial for obtaining a single lactam regioisomer. nih.gov This 9a-lactam moiety is an interesting and valuable building block for the synthesis of a new generation of bioactive macrolides, including potential immunomodulatory agents. researchgate.netnih.gov The rearrangement can be promoted by reagents such as p-toluenesulfonyl chloride (p-TsCl). researchgate.netnih.gov

Furthermore, the this compound framework has been used to develop novel non-ketolide macrolides. By modifying the 3-OH position, researchers have synthesized derivatives featuring long, flexible spacers connecting various ring systems (like pyridine) to the macrolide aglycone. nih.gov These modifications aim to create compounds with improved pharmacokinetic properties and potent activity against resistant bacterial strains. nih.gov

Beckmann Rearrangement to 9a-Lactam Macrolides and Azalides

The Beckmann rearrangement is a classic organic reaction that transforms a ketoxime into an amide. wikipedia.org In macrolide chemistry, this reaction is a key step for converting clarithromycin 9-(E)-oxime into a 15-membered ring system containing a nitrogen atom, known as a 9a-lactam. nih.gov This structural modification is the foundation for producing azalides and other bioactive macrolides. nih.govacs.org

The rearrangement is highly stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating. wikipedia.org Consequently, the isomeric purity of the starting clarithromycin 9-oxime is critical. The (E)-oxime isomer is required to produce the desired 9a-lactam (an azalide), while the (Z)-oxime isomer leads to an undesired 9-aza-9a-homoerythromycin A derivative (an iso-azalide). nih.gov

A robust and scalable process has been developed for this transformation, emphasizing the need to control the level of the (Z)-oxime isomer in the starting material to less than 1.2%. nih.govacs.org When the rearrangement is performed with (E)-oxime of high purity, the desired 9a-lactam can be obtained with a purity of over 98% and isolated yields of 50-55% on a multi-kilogram scale. nih.gov The reaction is typically promoted by reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base such as sodium hydroxide. nih.govnih.gov

Table 1: Effect of (Z)-Oxime Impurity on Beckmann Rearrangement Product Purity

(Z)-Oxime Content in Starting MaterialUndesired Lactam Isomer in Crude ProductUndesired Lactam Isomer After PurificationSource
~2%1.2%0.24% nih.gov
&lt;1.2%0.9% - 1.2%&lt;0.10% nih.gov

This transformation underscores the importance of isomeric purity in the starting oxime to ensure the regioselectivity of the rearrangement and the quality of the final 9a-lactam scaffold, a crucial building block for advanced macrolide antibiotics. nih.govacs.org

Preparation of Functionalized Macrolide Scaffolds (e.g., Ketolides, Acylides)

This compound is a versatile precursor for creating various functionalized macrolide scaffolds, most notably ketolides and acylides. These modifications often involve removing the C-3 cladinose sugar, which is associated with bacterial resistance mechanisms. nih.gov

Ketolides: The synthesis of ketolides involves the conversion of the C-9 oxime back to a ketone group and modification at other positions. For instance, novel 14-membered non-ketolides have been prepared starting from clarithromycin. nih.gov A key intermediate in many syntheses is the 11,12-cyclic carbonate of clarithromycin or its derivatives. The formation of an 11,12-cyclic carbonate can be achieved by reacting the macrolide with ethylene (B1197577) carbonate. nih.govmdpi.comgoogle.com Subsequent reactions, such as deoximation, yield the ketolide core structure. This scaffold can then be further functionalized, for example, by attaching sidechains to the 3-OH position to create compounds with enhanced antibacterial activity. nih.govnih.gov

Acylides: Acylides are another important class of erythromycin derivatives characterized by an acyl group at the C-3 hydroxyl position after removal of the cladinose sugar. nih.govresearchgate.net The synthesis of acylides from clarithromycin involves a multi-step process. First, the cladinose sugar is hydrolyzed, often under acidic conditions. nih.gov This is followed by acylation at the newly freed C-3 hydroxyl group. For example, a series of acylides were synthesized by reacting 3-O-descladinosyl-clarithromycin with various aryl-acetic acids. researchgate.net This approach allows for the introduction of diverse substituents, leading to a library of compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net

The general synthetic pathway to acylides often includes:

Hydrolysis of the C-3 cladinose sugar.

Protection of other reactive groups if necessary.

Acylation of the C-3 hydroxyl group.

Deprotection to yield the final acylide.

These synthetic strategies, starting from clarithromycin and its oxime, provide access to a wide range of macrolide analogues, enabling the exploration of new chemical space to overcome antibiotic resistance. nih.govnih.gov

Control and Characterization of Synthetic Impurities and Byproducts

The synthesis of this compound and its subsequent conversion into other macrolides is a multi-step process where the formation of impurities is a significant concern. Controlling and characterizing these process-related impurities and byproducts is essential to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). nih.gov

Identification and Formation Mechanisms of Process-Related Impurities (e.g., Decladinosylated Oximes, Di-O-methylated Derivatives)

During the synthesis of clarithromycin and its derivatives, several process-related impurities can form. These can originate from side reactions, incomplete reactions, or degradation of the main compound.

Decladinosylated Oximes: One of the most common impurities encountered during the oximation of clarithromycin is the decladinosylated 9-oxime. nih.gov This impurity arises from the hydrolysis of the glycosidic bond that links the cladinose sugar to the C-3 position of the macrolide ring. acs.orgresearchgate.net The formation of this impurity is highly dependent on the reaction pH. Acidic conditions, even those generated locally during the reaction, can promote the cleavage of the cladinose moiety. nih.gov For instance, using hydroxylamine hydrochloride without a sufficiently strong base can lead to an acidic environment where the formation of decladinosylated oxime (mass number [M+H] = 606) becomes significant. nih.govacs.org Optimizing the pH to a range of 7-8 is critical for minimizing this side reaction. acs.org

Di-O-methylated Derivatives: Another class of impurities arises from the methylation step in clarithromycin synthesis. While the goal is the selective methylation of the 6-hydroxyl group, other hydroxyl groups on the macrolide ring can also be methylated, leading to over-methylated byproducts. google.com A particularly problematic impurity is 6,11-di-O-methylerythromycin A. google.comusp.org The formation of this di-O-methylated derivative is influenced by the choice of solvent and reaction conditions. nih.gov For example, using a mixture of DMSO and THF as the solvent can enhance the yield of the desired 6-O-methyl product by creating a suitable environment for methylation at the C-6 position while disfavoring methylation at other sites like C-11. nih.gov Other di-O-methylated impurities, such as 12-O-Methyl Clarithromycin, have also been identified.

Other notable impurities include the (Z)-isomer of clarithromycin 9-oxime and various related compounds designated by pharmacopoeias, such as Clarithromycin Impurity C (6-O-Methylerythromycin A-9 (E)-Oxime) and Impurity E (6,11-di-O-methylerythromycin). googleapis.comveeprho.com Careful control of reaction parameters is crucial to limit the formation of these and other byproducts. google.com

Chromatographic and Spectroscopic Approaches for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive profiling, identification, and quantification of impurities in this compound and its derivatives.

Chromatographic Approaches: High-Performance Liquid Chromatography (HPLC) is the primary technique used for impurity profiling of clarithromycin products. nih.govsemanticscholar.org Methods are typically based on reversed-phase chromatography using a C18 column. nih.govgoogle.com The mobile phase often consists of a phosphate (B84403) buffer and an organic modifier like acetonitrile, delivered in a gradient elution mode to separate a wide range of impurities with different polarities. google.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength of around 205 nm. nih.govgoogle.com

Table 2: Representative HPLC Method Parameters for Clarithromycin Impurity Profiling

ParameterConditionSource
ColumnPoroshell C18 (100 × 4.6 mm) or ODS (4.6 x 100mm, 3.5µm) nih.gov, google.com
Mobile Phase APotassium dihydrogen phosphate buffer (e.g., 4.76 g/L, pH 4.2-4.4) , google.com
Mobile Phase BAcetonitrile , google.com
Flow Rate1.1 mL/min nih.gov,
Column Temperature22-40 °C nih.gov, , google.com
Detection Wavelength205 nm nih.gov, google.com
Injection Volume10 µL nih.gov, google.com

These HPLC methods allow for the separation and quantification of numerous impurities, including starting materials, intermediates like Erythromycin A (E)-9-oxime (Clarithromycin Impurity J), and byproducts like 6,11-di-O-methylerythromycin (Clarithromycin Impurity E). googleapis.comsynzeal.comuspbpep.com

Spectroscopic Approaches: For structural elucidation of unknown impurities, spectroscopic methods are indispensable. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool. nih.govacs.org Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can provide detailed information on the fragmentation patterns of clarithromycin and its impurities, aiding in their structural identification. xml-journal.net For example, characteristic neutral losses and fragment ions can help distinguish between isomers and identify modifications on the macrolide ring or its side chains. xml-journal.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for unambiguous structure confirmation of isolated impurities. nih.govnih.gov It provides detailed information about the chemical environment of each atom in the molecule, allowing for precise structural assignment. slideshare.net Together, these chromatographic and spectroscopic techniques provide a robust framework for controlling the impurity profile of this compound, ensuring the final product meets stringent regulatory standards. veeprho.comslideshare.net

Structural Elucidation and Conformational Analysis of Clarithromycin Oxime and Its Derivatives

Advanced Spectroscopic Techniques for Definitive Structure Determination

Spectroscopic methods provide the foundational data for the structural elucidation of clarithromycin (B1669154) oxime and its related impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of clarithromycin oxime. Proton (¹H) NMR and Carbon-13 (¹³C) NMR are routinely used to confirm the identity of the synthesized compound and its impurities. nih.govacs.org In the synthesis of clarithromycin 9-(E)-oxime, for instance, ¹H NMR and Liquid Chromatography-Mass Spectrometry (LCMS) were used to characterize the desired product as well as major impurities, including the undesired clarithromycin 9-(Z)-oxime and decladinosylated oxime variants. nih.gov

The acid-catalyzed degradation of clarithromycin itself has been studied in detail using ¹H NMR, revealing a pathway involving the loss of the cladinose (B132029) sugar ring. nih.gov While specific 2D and solid-state NMR (SSNMR) studies on this compound are not extensively detailed in the surveyed literature, SSNMR has been effectively used to characterize and quantify the polymorphic forms of the final active pharmaceutical ingredient, clarithromycin. For example, solid-state ¹³C CP/MAS NMR can distinguish between clarithromycin polymorphs (Form I and Form II) by the characteristic chemical shifts of the C1 carbonyl carbon, which appear at 175.2 ppm and 176.2 ppm, respectively. researchgate.net This highlights the potential of SSNMR for analyzing the solid-state structure of the oxime intermediate as well.

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, enabling the unambiguous determination of the elemental composition of this compound and its derivatives. Techniques such as electrospray ionization (ESI) are commonly employed. nih.govresearchgate.netnih.gov In one study, HRMS was performed on an Orbitrap instrument to confirm the identity of synthesized compounds. nih.gov

LCMS analysis is also critical for monitoring reaction progress and identifying impurities. nih.govacs.org During the development of a synthesis process for this compound, LCMS analysis revealed an unexpected mass number [M+H = 606], which was identified as a decladinosylated 9-oxime impurity, resulting from the cleavage of the cladinose sugar under certain reaction conditions. nih.govacs.org

The fragmentation pattern of the parent molecule, clarithromycin, is well-characterized in tandem mass spectrometry (MS/MS) studies. The transition of the precursor ion [M+H]⁺ at m/z 748.9 to a prominent product ion at m/z 158.1 is frequently used for quantification. core.ac.uk This product ion corresponds to the charged desosamine (B1220255) sugar moiety. It is anticipated that this compound, with a molecular weight of 763.0 g/mol , would exhibit a similar characteristic fragmentation, retaining the desosamine fragment. core.ac.uknih.govresearchgate.net

X-ray Diffraction (XRD) is the definitive method for analyzing the solid-state structure and polymorphism of crystalline materials. The polymorphism of clarithromycin is well-documented, with at least three forms (Form 0', Form I, and Form II) and various solvates identified. nih.govmdpi.com Powder X-ray diffraction (PXRD) is used to distinguish these forms based on their unique diffraction patterns. nih.govmdpi.com For example, the stable Form II of clarithromycin exhibits intense reflections at 2θ angles of 11.41°, 13.69°, and 15.11°, among others. mdpi.com The crystal structure of the metastable Form I has been solved using synchrotron X-ray powder diffraction, revealing a P2(1)2(1)2 space group. nih.govresearchgate.net

While extensive crystallographic data exists for clarithromycin and its solvates, specific single-crystal or powder XRD data for the this compound intermediate is less prevalent in the literature. mdpi.comresearchgate.net However, the techniques used to study the final compound are directly applicable to its precursors. Such analysis would be crucial for controlling the solid-state properties of the oxime, which can influence its stability, purity, and reactivity in subsequent synthetic steps.

Computational Chemistry and Molecular Modeling in Conformational and Mechanistic Studies

Computational methods provide deep insights into the molecular properties and dynamic behavior of this compound, complementing experimental data.

Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating the electronic structure and predicting spectroscopic properties of molecules like this compound. Although specific DFT studies focused solely on this compound are not widely reported, the methodology has been applied to related structures. For instance, DFT has been used to optimize the geometry and analyze the conformations of other complex oximes. rsc.org

For this compound, DFT calculations could be used to:

Predict the relative thermodynamic stabilities of the (E)- and (Z)-isomers, which is crucial for understanding the selectivity of the oximation reaction. nih.govacs.org

Calculate theoretical NMR chemical shifts, which can aid in the definitive assignment of complex experimental spectra.

Model the electronic properties and reactivity of the molecule, providing insights into its reaction mechanisms.

Modeling studies on clarithromycin and its derivatives have suggested that the 14-membered ring structures are conformationally rigid. researchgate.net

Molecular Dynamics (MD) simulations are used to study the conformational flexibility of molecules and their interactions with the solvent environment over time. This technique has been applied to understand the synthesis of clarithromycin from an erythromycin (B1671065) A oxime derivative. nih.govresearchgate.net

Detailed MD simulations were performed to investigate the role of the solvent in the selective methylation of the C-6 hydroxyl group. nih.govresearchgate.net The simulations were run in different solvent systems, including pure DMSO, pure THF, and a DMSO:THF mixture. By calculating the radial distribution functions, researchers analyzed the arrangement of solvent molecules around the anionic oxygen atoms at various positions on the macrolide ring. nih.gov The results showed that the anion at the C-6 position, the target for methylation, was not blocked by solvent molecules. nih.govresearchgate.net This finding supported experimental observations that a mixed solvent system enhances the methylation yield not by altering the conformation of the oxime intermediate, but by creating a more favorable solvent environment for the reaction to occur at the desired site. nih.govresearchgate.net

Data Tables

Table 1: Solubility of this compound Isomers in Various Solvents

Entry Solvent (E)-Oxime Solubility (mg/mL) (Z)-Oxime Solubility (mg/mL)
1 Dichloromethane (B109758) ~125 <5
2 Toluene ~20 ~10
3 MTBE ~40 ~12
4 EtOAc ~60 ~10
5 MeOAc ~25 ~14
6 i-PrOAc ~16 ~15

Source: Data adapted from a study on the scalable synthesis of clarithromycin 9-(E)-oxime. nih.gov

Table 2: Identified Compounds and Impurities in this compound Synthesis

Compound Name Common Name / Impurity Designation Molecular Formula Molecular Weight ( g/mol ) Method of Characterization
Clarithromycin 9-(E)-Oxime (E)-oxime 3 C₃₈H₇₀N₂O₁₃ 762.98 ¹H NMR, LCMS
Clarithromycin 9-(Z)-Oxime (Z)-oxime 4 C₃₈H₇₀N₂O₁₃ 762.98 ¹H NMR, LCMS
Decladinosyl Clarithromycin 9-(E)-Oxime Impurity 5 C₃₀H₅₅N₂O₁₀ 603.77 LCMS ([M+H]=606), ¹H NMR
Decladinosyl Clarithromycin 9-(Z)-Oxime Impurity 6 C₃₀H₅₅N₂O₁₀ 603.77 LCMS ([M+H]=606), ¹H NMR
Clarithromycin Starting Material 1 C₃₈H₆₉NO₁₃ 747.95 HPLC

Source: Information compiled from studies on this compound synthesis. nih.govacs.orgpharmaffiliates.com

In Silico Studies of Ligand-Target Interactions and Conformational Landscapes

In silico methodologies, including molecular docking, molecular dynamics (MD) simulations, and conformational analysis, have become indispensable tools for understanding the structural and functional characteristics of macrolide antibiotics, including this compound and its derivatives. These computational approaches provide valuable insights into their three-dimensional structures, conformational flexibility, and interactions with their primary biological target, the bacterial ribosome.

Computational studies have revealed that 14-membered macrolides like clarithromycin and its derivatives are conformationally rigid molecules. nih.govresearchgate.net Modeling studies, including unconstrained Monte Carlo searches, indicate that clarithromycin predominantly adopts a "folded-out" conformation in aqueous environments. rsc.orgresearchgate.net This conformation is characterized by the extension of the cladinose and desosamine sugar moieties away from the macrolactone ring. The rigidity of the clarithromycin scaffold is a key feature that influences its binding to the ribosome. nih.govresearchgate.net

Molecular dynamics simulations performed on a derivative of the related erythromycin A 9-[O-(dimethylthexylsilyl)oxime] have provided insights into the influence of solvent on the conformation of the macrolide ring. nih.gov These studies, conducted in solvents such as dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF), demonstrated that the conformation of the oxime derivative is not significantly altered by the solvent environment. nih.gov This suggests that the inherent structural constraints of the macrolide ring are the primary determinants of its shape.

A study utilizing the CONFLEX algorithm coupled with MM2 geometry optimization for an erythronolide A oxime model identified key structural features relevant to its reactivity. researchgate.net The analysis of numerous low-energy conformers highlighted the importance of the orientation of the α-hydrogen atom at C(11) and the network of intramolecular hydrogen bonds between hydroxyl groups and the carbonyl groups at C(1) and C(9) in defining the conformational landscape. researchgate.net

The primary target of clarithromycin and its derivatives is the 50S subunit of the bacterial ribosome, where they bind within the nascent peptide exit tunnel (NPET). tandfonline.comnih.gov Molecular docking and cryo-electron microscopy (cryo-EM) studies have elucidated the specific interactions between clarithromycin and the 23S rRNA, a component of the 50S subunit.

A cryo-EM structure of the Mycobacterium tuberculosis 50S ribosomal subunit in complex with clarithromycin revealed key interactions. nih.gov These include hydrogen bonding between the 2'-OH of the desosamine sugar and nucleotide A2058, as well as van der Waals contacts with nucleotides A2062, A2503, and G2505. nih.govtandfonline.com The 6-methoxy group of clarithromycin also contributes to its binding affinity. nih.gov

Molecular docking studies on a novel 9-oxime clarithromycin derivative, compound 34a, which features a five-atom-length flexible linker with a pyridine (B92270) ring, have suggested a potential π-π stacking interaction with the guanine (B1146940) base of G2505 in the E. coli ribosome. tandfonline.com This interaction is thought to contribute to its potent antibacterial activity.

Furthermore, in silico investigations of erythromycin B 9-oxime, a structurally related compound, have been conducted to understand its binding to the apicoplast ribosome of Plasmodium falciparum. nih.gov These studies provide comparative insights into the ligand-target interactions of macrolide oximes.

The following tables summarize key findings from in silico studies on clarithromycin and its derivatives.

Table 1: Key Ribosomal Nucleotides Interacting with Clarithromycin

Interacting Nucleotide (E. coli numbering)Type of InteractionReference
A2058Hydrogen Bond (with 2'-OH of desosamine) nih.govtandfonline.com
A2062van der Waals Contact nih.gov
A2503van der Waals Contact nih.gov
G2505van der Waals Contact, Potential π-π stacking (with derivatives) nih.govtandfonline.com

Table 2: Comparative Docking Scores of Related Macrolide Oximes

CompoundTarget OrganismTarget SiteDocking Score (if available)Reference
Erythromycin B 9-oximePlasmodium falciparumApicoplast Ribosome Exit TunnelNot explicitly stated, but interactions were analyzed nih.gov
Clarithromycin 9-oxime derivative (34a)E. coli23S rRNANot explicitly stated, but π-π interaction identified tandfonline.com

Mechanistic and Theoretical Investigations of Biological Activities Derived from Clarithromycin Oxime Scaffolds

Exploration of Molecular Mechanisms Beyond Antimicrobial Action (In Vitro Studies)

Beyond their well-established antibacterial effects, clarithromycin (B1669154) and its derivatives, including oxime scaffolds, exhibit significant immunomodulatory properties. nih.govnih.gov These effects are not necessarily linked to their antimicrobial activity and open avenues for their use in a range of non-infectious diseases. nih.gov The 14- and 15-membered macrolides, such as clarithromycin, are particularly noted for these immunomodulatory capabilities. nih.gov

Research has shown that clarithromycin can modulate the production of various cytokines. For instance, it has been found to suppress myeloma growth factors (MGFs), with a particular impact on Interleukin-6 (IL-6). ecancer.org IL-6 is a critical cytokine in the pathophysiology of multiple myeloma, promoting proliferation and inhibiting apoptosis through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Ras/mitogen-activated protein kinase (Ras/MAPK) pathways. nih.gov By suppressing IL-6, clarithromycin derivatives can interfere with these key survival pathways in myeloma cells. nih.govecancer.org

Furthermore, clarithromycin can enhance both mucosal and systemic immune responses. In pediatric patients with influenza treated with neuraminidase inhibitors, supplementation with clarithromycin was shown to restore the production of antiviral Secretory Immunoglobulin A (S-IgA) in nasal washes and Immunoglobulin G (IgG) in serum. nih.gov This suggests a role in augmenting the body's natural immune defense against viral pathogens. nih.gov Interleukin-2 (IL-2), a cytokine crucial for T-cell and NK-cell growth and cytolytic action, is another component of the immune system that can be influenced by immunomodulatory agents. nih.gov

Clarithromycin oxime and related structures have demonstrated potential as anti-cancer agents through several mechanisms, notably the inhibition of autophagy and angiogenesis. nih.govnih.gov

Autophagy Inhibition: Autophagy is a cellular process that allows cancer cells to survive under stressful conditions, including chemotherapy, by degrading and recycling cellular components. ecancer.orgnih.gov Clarithromycin acts as a potent inhibitor of this survival mechanism. ecancer.org It has been shown to block the late phase of the autophagic process, likely after the fusion of autophagosomes with lysosomes. ecancer.orgnih.gov This disruption leads to an accumulation of cytosolic autophagosomes and the modulation of autophagy markers like LC3-II and p62/SQSTM1, ultimately resulting in the inhibition of cancer cell growth and, in some cases, triggering apoptosis. nih.gov Studies in colorectal cancer cells have linked clarithromycin's inhibitory effect on autophagy to its interaction with the hERG1 (human Ether-à-go-go-Related Gene 1) potassium channel and subsequent modulation of the PI3K/Akt signaling pathway. nih.gov

Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Clarithromycin has been identified as a potent inhibitor of tumor-induced angiogenesis. nih.gov In vivo studies using a mouse dorsal air sac model showed that clarithromycin dose-dependently reduced the area of the capillary network induced by tumors. nih.gov The proposed mechanism involves the direct inhibition of endothelial cell tube formation, a key step in the angiogenic process. This anti-angiogenic effect appears to be independent of its impact on cancer cell growth or their production of angiogenesis-inducing factors like interleukin-8 and vascular endothelial growth factor (VEGF). nih.gov

Table 1: Investigated Anti-Cancer Mechanisms of Clarithromycin Derivatives

Mechanism Target Pathway/Process Cellular Outcome Cancer Type Studied
Autophagy Inhibition Blocks late-stage autophagic flux Accumulation of autophagosomes, apoptosis Multiple Myeloma, Colorectal Cancer
hERG1/PI3K/Akt pathway modulation Inhibition of cancer cell growth Colorectal Cancer
Anti-Angiogenesis Inhibition of endothelial cell tube formation Reduced tumor-induced capillary network Lung Cancer

Structure-Activity Relationship (SAR) Studies and Binding Mode Analysis

The antibacterial activity of clarithromycin and its oxime derivatives stems from their ability to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. nih.govdrugbank.com Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and spectrum of these compounds.

The macrolide core, particularly the desosamine (B1220255) sugar, is critical for molecular recognition and binding within the ribosomal tunnel. researchgate.net Modifications at various positions on the clarithromycin scaffold significantly influence binding affinity and biological activity. The 9-oxime functional group serves as a key site for chemical derivatization. nih.govnih.gov

Molecular docking studies have provided insights into the binding modes of these derivatives. For example, certain non-ketolide 9-oxime clarithromycin derivatives with specific sidechains at the 3-OH position are suggested to have a novel binding mode. researchgate.net One potent derivative was predicted to form a π-π interaction with the bacterial ribosomal RNA base G2505Ec. nih.gov The length and flexibility of these 3-O-sidechains are critical; conformationally constricted linkers of two or three atoms were generally found in potent compounds, though exceptions with longer, flexible linkers have been identified. nih.gov

Kinetic studies comparing clarithromycin with erythromycin (B1671065) and roxithromycin revealed that while all three compete for the same binding site on the ribosome, clarithromycin exhibits a greater rate of association. researchgate.net This superior binding kinetic may correlate with its enhanced inhibitory activity on translation. researchgate.net Furthermore, hybrid molecules have been designed by linking 3-descladinosyl this compound derivatives with quinolones. These hybrids exhibit a dual mode of action, inhibiting both protein synthesis (via the macrolide component) and DNA replication (via the quinolone component). nih.gov

Table 2: SAR Findings for this compound Derivatives

Modification Site Structural Feature Impact on Activity/Binding
C9-Position Oxime group Key point for derivatization to create novel scaffolds.
C3-Position Length and flexibility of O-sidechains Significantly influences antibacterial potency.
Conformationally constricted linkers Generally associated with higher potency.
Macrolide Core Desosamine sugar Crucial for molecular recognition at the ribosomal binding site.
Hybridization Linkage to quinolones Creates dual-action inhibitors of protein and DNA synthesis.

Influence of Stereoisomerism on Biological Activity

The synthesis of oximes from the ketone group at the C9 position of the clarithromycin core can result in the formation of geometric isomers, specifically the (E)- and (Z)-isomers. nih.gov The spatial arrangement of atoms in these stereoisomers can lead to significant differences in their biological activity, as their interaction with chiral biological macromolecules like receptors and enzymes is often stereoselective. ankara.edu.tr

In the development of clarithromycin-derived bioactive compounds, controlling the stereochemistry at the 9-oxime position is critical. The clarithromycin 9-(E)-oxime is often the desired key raw material for synthesizing further derivatives, such as 9a-lactam macrolides. nih.gov The presence of the undesired (Z)-isomer is treated as an impurity that must be controlled during large-scale manufacturing processes. nih.gov

Advanced Analytical Methodologies for Research and Quality Control of Clarithromycin Oxime

Chromatographic Techniques for High-Purity Assessment

Chromatography, especially HPLC, is the cornerstone for assessing the purity of clarithromycin (B1669154) oxime. It allows for the effective separation of the main compound from related substances, including isomers and impurities originating from the synthesis process.

The synthesis of clarithromycin oxime can result in the formation of both (E) and (Z) isomers. Since the 9-(E)-oxime is often the desired intermediate for subsequent synthesis steps, controlling the level of the (Z)-isomer is critical. nih.gov RP-HPLC is a robust method for separating and quantifying these geometric isomers, ensuring the quality of the final product.

A scalable process for preparing substantially pure clarithromycin 9-(E)-oxime with less than 1.2% of the (Z)-isomer has been developed. nih.gov The monitoring of the reaction and the purity of the isolated product were performed using an RP-HPLC method based on the United States Pharmacopeia (USP) procedure for clarithromycin. nih.gov This method effectively separates the desired 9-(E)-oxime from the undesired (Z)-isomer and other related impurities, such as the parent clarithromycin and decladinosylated oximes. nih.gov The fine-tuned process, verified by this HPLC method, was successfully scaled up to a multi-kilogram scale. nih.gov

Below are the typical parameters for an RP-HPLC method used in the analysis of this compound isomers.

ParameterConditionSource
ColumnPoroshell C18 (100 × 4.6) mm nih.gov
Column Temperature40 °C nih.gov
Mobile PhaseA: 4.76 g/L potassium dihydrogen phosphate (B84403) in water; B: Acetonitrile. Gradient elution is used.
Flow Rate1.1 mL/min nih.gov
Detection Wavelength205 nm nih.gov
Injection Volume10 µL nih.gov

This method demonstrates high specificity, allowing for the clear identification and quantification of clarithromycin and its related substances, which is crucial for quality control. wisdomlib.org

A stability-indicating analytical method is one that can accurately measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. Such methods are crucial for determining the shelf-life and storage conditions of a drug substance. Forced degradation studies are performed under various stress conditions to produce potential degradation products and validate the method's resolving power.

Forced degradation studies on the parent compound, clarithromycin, provide a framework for the conditions that would be applied to this compound. These studies typically involve exposing the compound to acidic, alkaline, oxidative, thermal, and photolytic stress. mdpi.com For example, clarithromycin has been shown to degrade extensively in acidic and alkaline conditions. In one study, clarithromycin degraded by approximately 60% to 90% within 24 hours in 1 M HCl at 70°C. When subjected to oxidative stress with 3.0% H2O2, a degradation of about 14% was observed after 15 minutes. However, no significant degradation was noted under UV radiation, though exposure to natural daylight for five days did produce two additional degradation peaks.

A validated stability-indicating RP-HPLC method must be able to separate the intact drug from all degradation products generated during these stress tests. The validation of such a method is performed according to the International Council for Harmonisation (ICH) guidelines. journaljpri.com

The table below summarizes typical conditions used in forced degradation studies for clarithromycin, which are applicable for developing stability-indicating methods for this compound.

Stress ConditionReagent/ConditionObserved Degradation of ClarithromycinSource
Acidic0.1 M HCl at 80 °CExtensive degradation mdpi.com
Alkaline0.1 M NaOH at 80 °CNearly complete degradation mdpi.com
Oxidative3.0% - 4% H₂O₂Significant degradation (~14%) mdpi.com
Thermal70 °C - 100 °C (solid and solution)Degradation observed
PhotolyticUV lamp and natural daylightNo degradation under UV; degradation observed in daylight

Other Advanced Analytical Techniques

Beyond chromatography, mass spectrometry plays a vital role in the structural elucidation of related substances, including metabolites. The coupling of liquid chromatography with high-resolution mass spectrometry provides a powerful tool for these investigations.

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HR-MS) is a highly sensitive and specific technique used to identify and characterize compounds in complex mixtures. In pharmaceutical research, it is particularly valuable for identifying drug metabolites formed during in vitro studies that simulate biological processes. These studies often utilize liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P-450 (CYP) system. mdpi.com

A non-targeted screening approach using liquid chromatography coupled with ESI-HR-MS (LC/ESI-HR-MS) has been developed to identify metabolites of clarithromycin in chicken liver microsomes. doaj.orgnih.gov In these studies, clarithromycin was incubated with chicken liver microsomes in the presence of NADPH to generate metabolites. doaj.orgnih.gov The high resolution and mass accuracy of the time-of-flight (TOF) mass spectrometer allow for the determination of the elemental composition of parent ions and their fragments, facilitating the tentative identification of metabolites. nih.gov

Key parameters for an LC/ESI-HR-MS system used for metabolite identification are outlined below.

ParameterConditionSource
Chromatography SystemAgilent 1200 series HPLC nih.gov
Mass SpectrometerAgilent 6530 Q-TOF LC-MS/MS with dual AJS ESI source nih.gov
Ionization ModePositive Ion Electrospray (ESI+) nih.gov
Capillary Voltage4000 V nih.gov
Scan Rangem/z 100–1000 nih.gov
Data AcquisitionFull scan auto MS/MS mode nih.gov

Strategic Role of Clarithromycin Oxime in Contemporary Macrolide Drug Discovery

Design and Synthesis of Novel Macrolide Derivatives for Enhanced Therapeutic Profiles

The chemical reactivity of the oxime group in clarithromycin (B1669154) oxime allows for extensive structural modifications, enabling the design and synthesis of new generations of macrolides aimed at combating drug-resistant pathogens. Researchers have leveraged this functional group to introduce diverse substituents and create hybrid molecules, leading to compounds with improved potency and broadened antimicrobial spectra.

One successful strategy involves the synthesis of clarithromycin derivatives with elongated arylalkyl groups at the C-4″ position of the cladinose (B132029) sugar. While not a direct modification of the oxime, the synthesis of these potent analogs often involves protecting the C-9 ketone as an oxime to direct other chemical transformations. These modifications have proven effective against erythromycin-resistant bacterial strains. nih.gov Research has demonstrated that derivatives with specific side chain lengths exhibit significantly improved activity against resistant strains of Streptococcus pneumoniae that express erm (erythromycin ribosome methylation) and mef (macrolide efflux) resistance genes. nih.gov For instance, compounds where the C-4" elongated arylalkyl group contains eight atoms from the 4"-oxygen to the terminal benzene ring were found to be the most effective against S. pneumoniae expressing both resistance genes. nih.gov

Antibacterial Activity of C-4" Modified Clarithromycin Derivatives nih.gov
CompoundModificationTarget Pathogen (Resistance Mechanism)Key Finding
Compound 18C-4″ elongated arylalkyl group (8 atoms)S. pneumoniae (erm and mef genes)Most effective against dual-resistance strains.
Compound 16C-4″ elongated arylalkyl group (8 atoms)S. pneumoniae (erm and mef genes)Among the most effective against dual-resistance strains.
Compounds 3, 5, 9, 17, 18C-4″ elongated arylalkyl groups (3 to 8 atoms)S. pneumoniae (mef gene)Potent activity against efflux-mediated resistance.

Another innovative approach is the creation of hybrid molecules where clarithromycin is conjugated to other pharmacophores. The C-9 position, via the oxime, serves as an ideal attachment point. For example, researchers have synthesized conjugates of clarithromycin and benzoxaborole derivatives. researchgate.net This strategy aims to combine the antibacterial properties of macrolides with those of other agents to create drugs with novel mechanisms of action or the ability to overcome existing resistance pathways. researchgate.net

Development of Precursors for Bioactive Pharmaceutical Ingredients (APIs)

Clarithromycin oxime is a critical intermediate in the synthesis of various bioactive molecules, including next-generation macrolide antibiotics. Its role as a precursor is multifaceted, ranging from facilitating the industrial production of clarithromycin to serving as the starting material for entirely new macrolide scaffolds.

The selective 6-O-methylation of erythromycin (B1671065) A, the key chemical step in producing clarithromycin, was a significant challenge in its initial development. researchgate.netnih.gov The breakthrough came with the use of erythromycin A 9-oxime derivatives as key intermediates. nih.govresearchgate.net By converting the C-9 ketone to an oxime, the reactivity of the various hydroxyl groups on the macrolide ring is altered, allowing for the highly regioselective methylation of the C-6 hydroxyl group. researchgate.net Industrial processes have been refined using specific protected oxime intermediates, such as 2',4''-O-bis(trimethylsilyl)erythromycin 9-[O-(1-isopropoxycyclohexyl)oxime], to achieve high yields of clarithromycin. nih.gov

Furthermore, Clarithromycin 9-(E)-oxime is the key raw material for the synthesis of the 9a-lactam macrolide scaffold. researchgate.netnih.gov This transformation is achieved through a stereospecific Beckmann rearrangement of the (E)-oxime. researchgate.netnih.gov The resulting 9a-lactam is an important building block for a variety of novel bioactive macrolides that are being explored for different therapeutic properties beyond antibacterial activity, such as immunomodulatory effects. nih.gov The successful and scalable synthesis of substantially pure Clarithromycin 9-(E)-oxime is therefore crucial, as the isomeric purity of the oxime directly influences the purity of the resulting lactam scaffold, which is essential for the large-scale manufacturing of potential APIs derived from it. nih.gov

Role of Oxime Intermediates in Macrolide Synthesis
Oxime IntermediateSynthetic TransformationResulting Product/ScaffoldSignificance
Erythromycin A 9-Oxime DerivativesProtection of C-9 ketone, followed by regioselective 6-O-methylationClarithromycinEnables the industrial synthesis of a key second-generation macrolide antibiotic. researchgate.netnih.gov
2',4''-O-bis(trimethylsilyl)erythromycin 9-[O-(1-isopropoxycyclohexyl)oxime]Methylation and deprotectionClarithromycinA specific intermediate that allows for an overall yield of over 45% in industrial production. nih.gov
Clarithromycin 9-(E)-oximeBeckmann Rearrangement9a-lactam macrolideProvides a versatile scaffold for the synthesis of new bioactive macrolides with potential non-antibiotic activities. researchgate.netnih.gov
9-pyrimidyloxime erythromycin AHighly regioselective O-methylation at C(6)–OHClarithromycinA novel derivative that facilitates a new method for clarithromycin preparation. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Clarithromycin oxime’s purity and structural integrity in synthetic chemistry research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is commonly used to assess purity . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. Cross-reference spectral data with established literature or databases (e.g., SciFinder) to validate peaks corresponding to the oxime moiety (C=N-OH) and macrolide backbone. Ensure solvent selection (e.g., deuterated chloroform for NMR) does not interfere with key signals .

Q. How can researchers optimize the synthesis of this compound while minimizing byproduct formation?

  • Methodological Answer : Employ reaction condition screening (e.g., pH, temperature, stoichiometry of hydroxylamine) using design of experiments (DoE) frameworks. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy to detect intermediates. Purification via recrystallization (e.g., using ethanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) can isolate the oxime derivative. Document yield and purity metrics for reproducibility .

Q. What in vitro assays are suitable for evaluating this compound’s antibacterial activity against macrolide-resistant strains?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates with documented resistance mechanisms (e.g., erm gene methylation). Pair with time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Confirm target binding via competition assays with radiolabeled erythromycin .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy of this compound be resolved?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure (AUC/MIC ratios) with efficacy in animal models. Evaluate metabolic stability (e.g., liver microsome assays) and plasma protein binding. Use molecular dynamics simulations to explore oxime-derivative interactions with bacterial ribosomes versus mammalian enzymes, which may explain reduced bioavailability .

Q. What experimental designs are optimal for studying this compound’s potential off-target effects on GABAergic signaling?

  • Methodological Answer : Leverage [¹¹C]flumazenil PET imaging in primate models to assess GABAA receptor occupancy, as done for Clarithromycin . Complement with patch-clamp electrophysiology in hippocampal neurons to measure chloride ion flux. Use dose-response curves to differentiate allosteric modulation (EC50 shifts) from competitive antagonism. Include positive controls (e.g., benzodiazepines) and negative controls (vehicle-only) .

Q. How can researchers address batch-to-batch variability in this compound’s physicochemical properties during formulation studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles. Characterize critical material attributes (CMAs) like particle size (laser diffraction) and crystallinity (X-ray diffraction). Use multivariate analysis (e.g., PCA) to link variability to process parameters (e.g., drying time, solvent purity). Accelerated stability studies (ICH guidelines) under varied humidity/temperature conditions can predict shelf-life inconsistencies .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in human hepatocytes?

  • Methodological Answer : Incubate with pooled human liver microsomes (HLMs) and NADPH cofactors. Identify metabolites via LC-MS/MS with fragmentation patterns (MS²). Use stable isotope labeling (e.g., ¹⁸O-water) to trace hydroxylation or hydrolysis sites. Compare with Clarithromycin’s known CYP3A4-mediated metabolism to infer structural influences of the oxime group .

Methodological Frameworks for Research Design

  • For hypothesis testing : Apply the PICO framework (Population: bacterial strain; Intervention: this compound; Comparison: parent compound; Outcome: MIC reduction) to structure comparative studies .
  • For data contradiction analysis : Use Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observed in vitro/in vivo discrepancies .
  • For ethical and reproducible research : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or human tissue .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.